molecular formula C13H8ClN3O5 B4540144 2-chloro-5-nitro-N-(3-nitrophenyl)benzamide

2-chloro-5-nitro-N-(3-nitrophenyl)benzamide

Cat. No.: B4540144
M. Wt: 321.67 g/mol
InChI Key: RKCCAQVXJVYYPG-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(3-nitrophenyl)benzamide is an organic compound that belongs to the class of nitrobenzenes These compounds are characterized by the presence of a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(3-nitrophenyl)benzamide typically involves the nitration of chlorobenzene derivatives followed by amide formation. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-nitroaniline under acidic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in a high oxidation state.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though care must be taken due to the potential for over-oxidation.

Major Products

    Reduction: Reduction of the nitro groups yields the corresponding amines.

    Substitution: Substitution of the chloro group yields various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidation reactions can yield various oxidized products, though these are less commonly studied.

Scientific Research Applications

2-chloro-5-nitro-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and as a probe for studying biological pathways involving nitroaromatic compounds.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(3-nitrophenyl)benzamide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with proteins and nucleic acids, potentially leading to inhibition of enzyme activity or other biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrobenzamide
  • 3-nitro-N-(3-nitrophenyl)benzamide
  • 2-chloro-3-nitrobenzamide

Uniqueness

2-chloro-5-nitro-N-(3-nitrophenyl)benzamide is unique due to the presence of both chloro and nitro groups on the benzamide structure, which allows for a diverse range of chemical reactions and potential applications. The combination of these functional groups provides a unique reactivity profile compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-chloro-5-nitro-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O5/c14-12-5-4-10(17(21)22)7-11(12)13(18)15-8-2-1-3-9(6-8)16(19)20/h1-7H,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCCAQVXJVYYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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